molecular formula C17H22ClFN6 B2703754 N-(4-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride CAS No. 1179458-49-1

N-(4-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

Cat. No. B2703754
CAS RN: 1179458-49-1
M. Wt: 364.85
InChI Key: CYZOVFIMMBUEEQ-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a fundamental component in many biologically active compounds and is widely used by medicinal chemists .


Synthesis Analysis

While the specific synthesis process for this compound is not available, pyrrolidine derivatives can be synthesized through various methods. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The compound contains a pyrrolidine ring, a triazine ring, and a fluorophenyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Two-Photon Absorption Chromophores

A study synthesized multi-branched two-photon absorption chromophores containing styrylpyridyl moieties, which demonstrated significant two-photon absorption (TPA) properties. These properties are critical for applications in optical data storage, photodynamic therapy, and the development of fluorescence imaging techniques, showcasing the potential of triazine derivatives in advanced material science (Yan et al., 2007).

Antiproliferative Activity

Another research effort led to the synthesis of fluorinated triazinones, which were evaluated for their antiproliferative activity against various cancer cell lines. This investigation highlights the importance of triazine derivatives in medicinal chemistry, particularly in the search for new anticancer agents (Dolzhenko et al., 2008).

Antibacterial Agents

A study developed new fluorine-substituted amino-triazines as lamotrigine analogs, evaluating their in vitro antibacterial activity. Some compounds showed significant activity against a variety of bacteria, suggesting the potential of these derivatives as antibacterial agents (Alharbi & Alshammari, 2019).

Kinase Inhibition for Cancer Treatment

Research on docking and quantitative structure–activity relationship studies for triazine derivatives as c-Met kinase inhibitors indicates their potential in cancer therapy. These compounds' orientations and conformations in the kinase active site were analyzed, providing insights into designing more effective inhibitors (Caballero et al., 2011).

Synthesis Techniques and Antileukemic Activity

A study outlined a new one-pot, three-component synthesis method under microwave irradiation for triazine derivatives. This method offers a fast and efficient way to produce compounds with potential antileukemic activity, showcasing the versatility of triazine derivatives in synthesis methodologies and their potential in treating leukemia (Dolzhenko et al., 2021).

Mechanism of Action

properties

IUPAC Name

N-(4-fluorophenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN6.ClH/c18-13-5-7-14(8-6-13)19-15-20-16(23-9-1-2-10-23)22-17(21-15)24-11-3-4-12-24;/h5-8H,1-4,9-12H2,(H,19,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZOVFIMMBUEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClFN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

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